Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-11-4-6-2-3-12-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXUHUGDVQZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-(2,2,2-trifluoroethyl)-1H-pyrazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Trifluoroethyl vs. Trifluoromethyl Substitution
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7, C₅H₆F₃N₃ ) lacks the methylene bridge and methylamine group, with a trifluoromethyl group directly at the pyrazole’s 5-position. This reduces steric bulk but increases electron-withdrawing effects compared to the target compound .
Trifluoroethyl vs. Phenyl Substitution
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS: 10199-50-5, C₁₀H₁₁N₃ ) replaces the trifluoroethyl group with a phenyl ring, significantly increasing aromaticity and lipophilicity but reducing metabolic stability due to the absence of fluorine .
Heterocyclic Substitution
Variations in the Amine Moiety
Methylamine vs. Propylamine
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS: 1856027-21-8, C₉H₁₅F₃N₃) replaces the methyl group with a propyl chain, increasing hydrophobicity and steric hindrance. Notably, some sources incorrectly list a chlorine atom in its formula (C₉H₁₅ClF₃N₃), likely an error .
Methylamine vs. Unsubstituted Amine
Data Table: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine | C₇H₁₀F₃N₃ | 193.17 | 1345510-73-7 | Trifluoroethyl pyrazole + methylamine |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | C₅H₆F₃N₃ | 165.12 | 149978-42-7 | Trifluoromethyl substitution |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | 10199-50-5 | Phenyl substitution |
| Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine | C₉H₁₅F₃N₃ | 231.24 | 1856027-21-8 | Propylamine substituent |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine | C₅H₆F₃N₃ | 165.12 | 899899-13-9 | Unsubstituted amine |
Electronic and Steric Effects
Lipophilicity and Solubility
Metabolic Stability
- Fluorine atoms resist oxidative metabolism, extending the half-life of trifluoroethyl-containing compounds compared to non-fluorinated analogs .
Biological Activity
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine, also known by its chemical structure and CAS number 1328640-83-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C₆H₈F₃N₃
- Molecular Weight : 179.14 g/mol
- CAS Number : 1328640-83-0
The presence of the trifluoroethyl group is notable as it often enhances the pharmacological properties of compounds, contributing to increased lipophilicity and metabolic stability.
Research indicates that compounds containing the trifluoroethyl group, such as this one, can interact with biological targets through various mechanisms:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation : The structural characteristics may allow it to act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC₅₀ values in the low micromolar range against colon carcinoma cell lines .
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| A | HCT-116 | 6.2 |
| B | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. A related compound demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that this compound may share similar properties .
Case Studies and Research Findings
- FDA Drug Development : The incorporation of trifluoromethyl groups in drug design has been linked to improved efficacy and selectivity in various approved drugs . This highlights the potential for this compound to serve as a lead compound in drug discovery.
- Pharmacological Profiles : A review on trifluoromethyl-containing drugs noted that these compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties .
- Synthetic Pathways : Research has also focused on synthetic methodologies for creating derivatives of pyrazole compounds that could lead to novel therapeutic agents . This includes exploring different substitution patterns that could further enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
